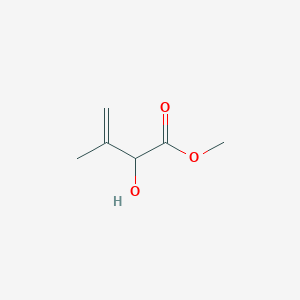

Methyl 2-hydroxy-3-methylbut-3-enoate

Descripción

Methyl 2-hydroxy-3-methylbut-3-enoate (CAS 34680-70-1) is a branched-chain unsaturated ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Its structure features a hydroxyl group at position 2, a methyl-substituted double bond at position 3, and a methyl ester group.

Propiedades

Número CAS |

34680-70-1 |

|---|---|

Fórmula molecular |

C6H10O3 |

Peso molecular |

130.14 g/mol |

Nombre IUPAC |

methyl 2-hydroxy-3-methylbut-3-enoate |

InChI |

InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h5,7H,1H2,2-3H3 |

Clave InChI |

XKJWUMFWOHOXIQ-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)C(C(=O)OC)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ethyl 2-hydroxy-3-methylbut-3-enoate

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- CAS : 33537-17-6

- Key Differences :

- The ethyl ester derivative replaces the methyl ester group, increasing molecular weight by ~14 g/mol.

- Physical Properties : Boiling point = 208.2°C, density = 1.027 g/cm³, and flash point = 80.5°C .

- Reactivity : The ethyl group may slightly reduce electrophilicity at the ester carbonyl compared to the methyl analog.

- Applications : Used in specialty chemical synthesis; its higher lipophilicity may influence solubility in organic solvents .

Chlorinated Derivatives

Methyl 2-chlorobut-3-enoate

- Molecular Formula : C₅H₇ClO₂

- CAS : CID 11116117

- Key Differences :

Methyl 2-chloro-3-methylbut-3-enoate

- Molecular Formula : C₆H₉ClO₂

- CAS : CID 101634971

- Key Differences: Combines chlorine substitution and a methyl group at position 3, creating a sterically hindered reactive site. Applications: Potential intermediate in agrochemical or pharmaceutical synthesis due to dual functionality .

Complex Methyl Esters from Natural Resins

- Key Differences: Molecular Complexity: These diterpene-derived esters have multi-ring systems and higher molecular weights (>300 g/mol). Applications: Used in natural product studies and traditional medicine, contrasting with the synthetic utility of Methyl 2-hydroxy-3-methylbut-3-enoate .

Amino-Substituted Methyl Esters

- Example: Methyl 2-benzoylamino-3-arylaminobut-2-enoates

- Molecular Formula : ~C₁₈H₁₇N₂O₃ (varies by substitution)

- Synthesis: Prepared via condensation reactions with aromatic amines, differing from the hydroxylation/esterification routes for the target compound .

Saturated Fatty Acid Methyl Esters

- Examples: Methyl decanoate (CAS 110-42-9), methyl laurate (CAS 111-82-0) .

- Key Differences: Structure: Long alkyl chains (C10–C12) without unsaturation or hydroxyl groups. Physical Properties: Higher boiling points (>250°C) and lower water solubility compared to this compound. Applications: Common in biodiesel and surfactants, unlike the specialized synthetic uses of the target compound .

Research Findings and Trends

- Reactivity: The hydroxyl and alkene groups in this compound enable Diels-Alder reactions and oxidation, whereas chlorinated analogs favor nucleophilic substitutions .

- Synthetic Utility : Ethyl and methyl esters are often interchangeable, but steric and electronic effects dictate reaction outcomes .

- Natural vs. Synthetic: Natural resin esters (e.g., communic acid derivatives) are structurally complex but less versatile in synthetic workflows compared to simpler esters like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.